molecular formula C12H20O2 B1617258 6-Heptynyl tetrahydro-2H-pyran-2-yl ether CAS No. 37011-86-2

6-Heptynyl tetrahydro-2H-pyran-2-yl ether

Cat. No.: B1617258
CAS No.: 37011-86-2
M. Wt: 196.29 g/mol
InChI Key: WLPJTJJRPMDXJX-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry

In the field of organic synthesis, the demand for efficiency and precision has led to the development of multifunctional reagents that can introduce several key features into a molecule in a single step. 6-Heptynyl tetrahydro-2H-pyran-2-yl ether, also known by its systematic name 2-(hept-6-yn-1-yloxy)tetrahydro-2H-pyran, is a prime example of such a reagent. echemi.com It provides a seven-carbon chain, bookended by two of the most useful functional groups in a synthetic chemist's toolkit.

The molecule's structure consists of a heptynyl alcohol (6-heptyn-1-ol) where the hydroxyl group is protected as a THP ether. This configuration is not accidental; it is a deliberate design that addresses a common challenge in synthesis: the need to perform reactions on one part of a molecule while a sensitive functional group elsewhere (in this case, an alcohol) is temporarily masked. The presence of the terminal alkyne at the other end of the carbon chain provides a reactive site for a multitude of transformations. This strategic combination makes the compound a valuable linker and building block in areas like total synthesis, medicinal chemistry, and materials science.

Compound Properties:

Property Value Source
CAS Number 37011-86-2 echemi.com
Molecular Formula C12H20O2 echemi.com
Molecular Weight 196.29 g/mol echemi.com

| Synonyms | 2-(Hept-6-yn-1-yloxy)tetrahydro-2H-pyran, 7-(2-Tetrahydropyranyloxy)-1-heptyne | echemi.com |

Significance of the Tetrahydropyranyl (THP) Ether Moiety in Synthesis Strategy

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols. nih.govorganic-chemistry.org Its popularity stems from its ease of installation, general stability under a variety of non-acidic conditions, and straightforward removal. nist.gov

Protection and Stability: The THP ether in this compound is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). nih.govaaronchem.com This reaction converts the alcohol into an acetal (B89532), which is stable to a broad range of reagents, including:

Strongly basic conditions nist.govnih.gov

Organometallic reagents (e.g., Grignard and organolithium reagents) nist.gov

Nucleophiles and hydrides nih.gov

Oxidizing and reducing agents

This stability is crucial because it allows for extensive chemical modifications to be performed on the terminal alkyne end of the molecule without affecting the protected alcohol.

Deprotection: When the synthetic sequence requires the alcohol to be revealed, the THP group can be easily cleaved under mild acidic conditions. nih.gov This is typically achieved using aqueous acid or an acid catalyst like p-toluenesulfonic acid (TsOH) in an alcohol solvent. echemi.comaaronchem.com The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation, which is then quenched by the solvent. aaronchem.com The ability to selectively deprotect the alcohol under mild conditions that often leave other functional groups intact is a key advantage of the THP group. organic-chemistry.org

One drawback of the THP group is that its introduction creates a new stereocenter at the C2 position of the pyran ring, which can lead to a mixture of diastereomers if the original alcohol is chiral. nist.govnih.gov This can complicate purification and spectral analysis.

Importance of the Terminal Alkyne Functionality as a Synthetic Handle

The terminal alkyne is one of the most versatile functional groups in organic synthesis, serving as a "synthetic handle" for constructing more complex molecular frameworks. bldpharm.combldpharm.com Its utility arises from the unique properties of the C(sp)-H bond and the carbon-carbon triple bond.

Acidity and Nucleophilicity: The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on alkenes or alkanes. chemsynthesis.comresearchgate.net This allows for its easy deprotonation by a strong base (like NaNH₂ or n-BuLi) to form a highly nucleophilic acetylide anion. bldpharm.comresearchgate.net This acetylide can then participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to extend the carbon chain. bldpharm.comresearchgate.net

Addition to Carbonyls: Attack on aldehydes and ketones to form propargyl alcohols. researchgate.net

Cross-Coupling Reactions: The terminal alkyne is an excellent substrate for numerous metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium and copper catalyst system, is a cornerstone of modern synthesis for creating C(sp)-C(sp²) bonds. chemicalbook.com Other coupling reactions enable the formation of C(sp)-C(sp³) bonds, providing access to a wide range of substituted alkynes. chemicalbook.com These methods are atom-economical and allow for the direct connection of molecular fragments. nih.gov

Click Chemistry: The terminal alkyne is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". researchgate.netchemeo.com This reaction is exceptionally reliable, high-yielding, and regiospecific, forming a stable 1,4-disubstituted 1,2,3-triazole ring by "clicking" an alkyne with an azide (B81097). tcichemicals.com This reaction's robustness and biocompatibility have made it invaluable in bioconjugation, drug discovery, and materials science. researchgate.net The terminal alkyne in this compound is thus a gateway to attaching the entire molecule to biomolecules, polymers, or surfaces.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hept-6-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJTJJRPMDXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339808
Record name 2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37011-86-2
Record name 2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Strategic Design for 6 Heptynyl Tetrahydro 2h Pyran 2 Yl Ether

Strategic Disconnections Involving the Tetrahydropyranyl Ether Linkage

The primary and most logical disconnection in the target molecule, 6-Heptynyl tetrahydro-2H-pyran-2-yl ether, is the ether linkage of the tetrahydropyranyl group. This is a common and reliable disconnection strategy for ethers. amazonaws.com The C-O bond of the ether can be disconnected to reveal the two precursor synthons: the alcohol, 6-heptyn-1-ol (B114416), and a reactive form of tetrahydropyran (B127337).

The forward reaction, the protection of an alcohol as a THP ether, is a well-established transformation in organic synthesis. organic-chemistry.orgtotal-synthesis.com It typically involves the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). youtube.com The mechanism proceeds via protonation of the DHP to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic alcohol. youtube.com Subsequent deprotonation yields the THP ether. youtube.com This reaction is generally high-yielding and tolerant of various functional groups, making it a robust choice for protecting alcohols.

The retrosynthetic disconnection can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of the THP Ether Linkage

This initial disconnection simplifies the target molecule into a bifunctional linear chain, 6-heptyn-1-ol, which contains both the terminal alkyne and a primary alcohol. lumenlearning.com The synthesis of this key intermediate becomes the next major challenge.

Approaches for the Construction of the 6-Heptynyl Chain

The construction of the seven-carbon chain of 6-heptyn-1-ol can be approached in several ways. A primary consideration is the formation of the carbon-carbon bond that extends the chain to the required length.

One common and effective method for forming carbon-carbon bonds involving terminal alkynes is the alkylation of acetylides. libretexts.org This strategy involves the deprotonation of a smaller terminal alkyne with a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a highly nucleophilic acetylide anion. libretexts.org This anion can then participate in a nucleophilic substitution reaction (SN2) with a suitable alkyl halide.

A plausible retrosynthetic pathway for 6-heptyn-1-ol based on this approach involves disconnecting the C4-C5 bond. This leads to a five-carbon electrophile and a two-carbon nucleophile derived from acetylene.

Figure 2: Retrosynthetic Disconnection of the 6-Heptynyl Chain

In the forward synthesis, this would involve the reaction of sodium acetylide with 5-bromopentan-1-ol (B46803). However, a significant challenge arises from the presence of the acidic hydroxyl group in 5-bromopentan-1-ol, which would be deprotonated by the strongly basic acetylide anion, preventing the desired SN2 reaction. lumenlearning.com

To circumvent this issue, the hydroxyl group must be protected prior to the alkylation step. A suitable protecting group would be one that is stable to the basic conditions of the acetylide alkylation and can be removed without affecting the alkyne. The THP group itself is a viable option for this purpose.

An alternative and more direct approach is to start with commercially available 6-heptyn-1-ol. researchgate.net However, for a more fundamental synthesis, building the chain from smaller fragments is often necessary. Another strategy involves the use of dihaloalkanes in a double elimination reaction to form the alkyne. For instance, a 1,1- or 1,2-di-haloheptane could be treated with a strong base to generate the terminal alkyne. libretexts.org

The following table summarizes some potential synthetic routes for the construction of the 6-heptynyl chain, highlighting the versatility of alkyne chemistry.

Starting Materials Key Reactions Advantages Challenges
Acetylene and 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentaneAcetylide formation, SN2 alkylation, DeprotectionBuilds carbon chain from simple precursorsRequires protection/deprotection steps
1,7-dichloroheptaneDouble E2 eliminationUtilizes readily available starting materialsMay lead to mixtures of internal and terminal alkynes
6-heptenalCorey-Fuchs reaction or Seyferth-Gilbert homologationDirect conversion of an aldehyde to a terminal alkyne organic-chemistry.orgReagents can be sensitive

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In a multi-step synthesis involving molecules with multiple functional groups, the concept of orthogonal protection is crucial. rsc.org Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other. rsc.org In the context of synthesizing this compound, we have two key functional groups to manage: the terminal alkyne and the primary alcohol.

The THP group used to protect the alcohol is acid-labile. total-synthesis.com Therefore, any protecting group used for the alkyne should be stable to acidic conditions but removable under different, non-acidic conditions. A common and effective choice for protecting terminal alkynes is a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group. gelest.com

The TMS group is typically installed by treating the terminal alkyne with a base like n-butyllithium followed by the addition of trimethylsilyl chloride. The removal of the TMS group is readily achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild basic conditions with potassium carbonate in methanol (B129727). gelest.com These conditions are orthogonal to the acidic conditions required for the deprotection of the THP ether.

A potential synthetic strategy incorporating an orthogonal protecting group scheme is as follows:

Protect the hydroxyl group of 5-bromopentan-1-ol as a THP ether.

React the resulting THP-protected bromoalkane with the acetylide of a TMS-protected acetylene.

This would yield a molecule with both a THP-protected alcohol and a TMS-protected alkyne.

Selective deprotection of the TMS group with TBAF would reveal the terminal alkyne, leaving the THP group intact.

Alternatively, selective deprotection of the THP group with mild acid would leave the TMS-protected alkyne untouched.

Research has demonstrated the selective deprotection of TMS ethers in the presence of THP ethers. niscpr.res.in This selectivity is key to the successful application of an orthogonal protecting group strategy. For instance, treatment of a molecule containing both a TMS ether and a THP ether with a reagent like I-Benzyl-4-aza-I-azoniabicyclo[2.2.2]octane dichromate (BAABOD) in the presence of anhydrous aluminum chloride has been shown to exclusively deprotect the TMS ether, leaving the THP ether untouched. niscpr.res.in

The following table outlines an example of an orthogonal protection scheme for the synthesis of this compound.

Functional Group Protecting Group Protection Conditions Deprotection Conditions Orthogonality
Primary AlcoholTetrahydropyranyl (THP)3,4-Dihydro-2H-pyran, cat. acid (e.g., p-TsOH) youtube.comMild aqueous acid (e.g., acetic acid, PPTS) total-synthesis.comtotal-synthesis.comStable to basic and fluoride-mediated deprotection of the alkyne.
Terminal AlkyneTrimethylsilyl (TMS)n-BuLi, then TMSCl gelest.comTBAF or K₂CO₃/MeOH gelest.comStable to the acidic deprotection of the THP ether.

This strategic use of orthogonal protecting groups allows for the selective manipulation of one functional group in the presence of another, which is a cornerstone of modern organic synthesis.

Advanced Synthetic Methodologies for 6 Heptynyl Tetrahydro 2h Pyran 2 Yl Ether and Analogues

Methodologies for Tetrahydropyranyl Ether Formation

The formation of a tetrahydropyranyl (THP) ether from an alcohol is a cornerstone of protecting group chemistry in organic synthesis. rsc.orgnih.gov This transformation involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). The development of diverse catalytic systems has allowed for this reaction to be conducted under increasingly mild and selective conditions.

Acid-Catalyzed Tetrahydropyranylation of Alcohols

The most conventional method for the synthesis of THP ethers is the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comnih.gov This reaction is typically promoted by a catalytic amount of a Brønsted acid.

The mechanism commences with the protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. total-synthesis.com This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol. A final deprotonation step, usually by the conjugate base of the acid catalyst or another alcohol molecule, yields the THP ether and regenerates the acid catalyst. total-synthesis.com

Commonly employed acid catalysts include:

p-Toluenesulfonic acid (PTSA) nih.gov

Pyridinium (B92312) p-toluenesulfonate (PPTS) , a milder alternative that reduces the risk of side reactions with acid-sensitive substrates. total-synthesis.com

Hydrochloric acid nih.gov

Sulfuric acid youtube.com

While effective, the use of strong acids can be incompatible with molecules containing acid-labile functional groups, necessitating the development of alternative, milder catalytic systems. organic-chemistry.org

Alternative Catalytic Systems (e.g., Lewis Acids, Zeolites, Natural Deep Eutectic Solvents)

To overcome the limitations of strong Brønsted acids, a variety of alternative catalysts have been developed, offering milder reaction conditions, improved selectivity, and greener protocols.

Lewis Acids: Lewis acid catalysts are highly effective for promoting tetrahydropyranylation, often under neutral and mild conditions. organic-chemistry.org Their utility extends to substrates that are sensitive to strong protic acids. Examples of effective Lewis acid catalysts include bismuth triflate (Bi(OTf)₃), which is notable for its low toxicity and insensitivity to small amounts of moisture, and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) used in conjunction with sodium iodide. organic-chemistry.org

Zeolites: Zeolites are crystalline, microporous aluminosilicates that function as reusable, heterogeneous acid catalysts. tandfonline.comtandfonline.com Their use in tetrahydropyranylation represents an environmentally benign approach, as they can be easily recovered by filtration and reused without significant loss of activity. organic-chemistry.orgtandfonline.com Zeolites such as H-beta and other weakly acidic types have demonstrated excellent efficacy in catalyzing the protection of various alcohols and phenols at room temperature, often with high yields and short reaction times. organic-chemistry.orgtandfonline.comtandfonline.com The reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. tandfonline.com

Natural Deep Eutectic Solvents (NADES): NADES are emerging as a novel class of green solvents and catalysts. researchgate.netnih.gov They are typically formed by mixing two or more natural compounds, such as sugars, amino acids, or organic acids, which results in a significant depression of the melting point. researchgate.net These solvents are biodegradable, biocompatible, and can be derived from inexpensive, renewable sources. nih.gov Certain NADES, particularly those based on l-proline (B1679175) and carboxylic acids or choline (B1196258) chloride and organic acids, have been explored for applications in organic synthesis and catalysis. acs.orgresearchgate.net Their inherent acidity or basicity and unique solvent properties can facilitate reactions like tetrahydropyranylation, positioning them as sustainable alternatives to conventional volatile organic solvents and catalysts. researchgate.net

Table 1: Comparison of Catalytic Systems for Tetrahydropyranylation of Alcohols

Catalyst Type Examples Typical Conditions Advantages Disadvantages Citations
Brønsted Acids PTSA, PPTS, HCl CH₂Cl₂, 0 °C to RT Inexpensive, well-established Harsh conditions, not suitable for acid-sensitive substrates nih.gov, total-synthesis.com
Lewis Acids Bi(OTf)₃, CeCl₃/NaI Solvent-free or CH₂Cl₂, RT Mild, high yields, tolerates sensitive groups Can be moisture-sensitive, higher cost organic-chemistry.org
Zeolites H-beta, Ersorb-4 Toluene or solvent-free, RT Reusable, environmentally friendly, mild conditions Heterogeneous, potential mass transfer limitations tandfonline.com, tandfonline.com, organic-chemistry.org
NADES Choline chloride/Urea As solvent/catalyst Green, biodegradable, low cost Often viscous, emerging technology researchgate.net, nih.gov

Stereochemical Considerations and Control in THP Ether Synthesis

The reaction between an alcohol and 3,4-dihydro-2H-pyran introduces a new chiral center at the C2 position of the pyran ring (the anomeric carbon). organic-chemistry.org When a chiral alcohol is used as the substrate, a pair of diastereomers is formed. organic-chemistry.orgnih.gov In many synthetic applications, this mixture is carried through subsequent steps without separation.

However, controlling the stereochemical outcome of this reaction is a significant challenge. The formation of an almost 1:1 mixture of diastereomers is common, as observed in the tetrahydropyranylation of (-)-menthol. nih.gov The minimal energetic difference between the transition states leading to the two diastereomers often precludes high selectivity. nih.gov While methods for achieving high stereocontrol in the formation of the THP acetal (B89532) are not widespread, related cyclization reactions to form substituted tetrahydropyran (B127337) rings have demonstrated that excellent stereocontrol is achievable by carefully selecting the catalyst and reaction conditions. rsc.org For the standard protection reaction, the lack of significant diastereoselectivity remains a drawback of the THP group. organic-chemistry.org

Introduction and Functionalization of the Terminal Alkyne Moiety

The terminal alkyne in 6-heptynyl tetrahydro-2H-pyran-2-yl ether is a versatile functional group, enabling a wide array of transformations to build molecular complexity. Key strategies include extending the carbon chain via acetylide alkylation or forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. researchgate.net

Acetylide Alkylation for Carbon Chain Extension

The terminal proton of an alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes, allowing for its removal by a strong base to form a nucleophilic acetylide anion. libretexts.org This reaction is fundamental to constructing longer carbon chains. jove.com

The process involves two main steps:

Deprotonation: A strong base, most commonly sodium amide (NaNH₂), is used to deprotonate the terminal alkyne, generating the corresponding sodium acetylide. jove.comyoutube.com

Nucleophilic Substitution: The resulting acetylide ion acts as a potent nucleophile and attacks an electrophilic primary alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond. youtube.comopenstax.org

This method is highly effective for reactions with methyl and primary alkyl halides. jove.comopenstax.org With secondary or tertiary halides, the strongly basic nature of the acetylide anion leads predominantly to elimination (E2) products rather than substitution. youtube.comopenstax.org This methodology allows for the synthesis of a diverse range of internal alkynes from simpler terminal alkyne precursors. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. almerja.comwikipedia.org This cross-coupling reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate. almerja.com

Copper Cycle: The terminal alkyne (H-C≡C-R²) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. almerja.com

Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product (R¹-C≡C-R²) and regenerates the Pd(0) catalyst. almerja.com The reaction is prized for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org Variations of the reaction, including copper-free versions, have also been developed to circumvent the issue of alkyne homocoupling, a common side reaction in the presence of copper. libretexts.org

Table 2: Functionalization of the Terminal Alkyne

Reaction Reagents Product Type Key Features Citations

| Acetylide Alkylation | 1. NaNH₂ 2. R-X (primary alkyl halide) | Internal Alkyne | C-C bond formation, extends carbon chain. Best with primary halides. | jove.com, openstax.org, youtube.com | | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base | Aryl/Vinyl Alkyne | C(sp)-C(sp²) bond formation. Mild conditions, broad substrate scope. | almerja.com, wikipedia.org, organic-chemistry.org |

Gold-Mediated Synthesis of Propargylic Ethers

Gold catalysis has emerged as a powerful tool in organic synthesis, largely due to the ability of gold complexes to act as soft, carbophilic Lewis acids that activate alkynes toward nucleophilic attack. nsf.govucl.ac.uk This reactivity is particularly well-suited for the synthesis of propargylic ethers and related structures from propargylic alcohols.

Gold(I) and gold(III) catalysts are effective in mediating various transformations of propargyl substrates under mild, often room-temperature, conditions. ucl.ac.uk A common strategy involves the reaction of propargylic alcohols with a range of nucleophiles. The gold catalyst activates the alkyne, facilitating an intermolecular attack by an alcohol to form a new ether linkage. For instance, the combination of triazole-gold (TA-Au) with a copper cocatalyst has been shown to facilitate the intermolecular addition of alcohols to alkynes, a key step in forming ether structures. organic-chemistry.org

Another significant pathway involves the gold-catalyzed rearrangement of propargylic alcohols or their derivatives, such as propargyl esters. nih.govnih.gov These reactions often proceed through key intermediates like gold-stabilized vinyl carbenes or allenes. nih.gov The Meyer-Schuster rearrangement, for example, which isomerizes propargylic alcohols to enones, can be efficiently catalyzed by gold complexes like PPh₃AuNTf₂ with high E-selectivity. nsf.goved.gov While this specific rearrangement leads to a ketone, the underlying principle of alkyne activation is central to many gold-catalyzed transformations, including etherification.

Research has demonstrated that the choice of catalyst, solvent, and temperature can selectively direct the reaction of propargylic alcohols with aryl nucleophiles towards different products, including allenes and indenes, showcasing the tunability of gold catalysis. nih.gov By carefully selecting conditions, the desired propargylic etherification can be favored over competing reaction pathways. The development of chiral ligands for gold has also enabled enantioselective transformations, adding another layer of sophistication to this methodology. nih.gov

Table 1: Gold Catalysts in Propargylic Alcohol Transformations

Catalyst System Substrate Type Transformation Key Features
PPh₃AuNTf₂ Secondary & Tertiary Propargylic Alcohols Meyer-Schuster Rearrangement High E-selectivity; mild, room temperature conditions. nsf.govucl.ac.uk
Gold(I)/Gold(III) Complexes Diarylpropargyl Alcohols Tunable Allene (B1206475)/Indene Synthesis Product selectivity controlled by catalyst, solvent, and temperature. nih.gov
Triazole-Au / Cu(OTf)₂ Propargyl Alcohols & Alkynes Intermolecular Furan Synthesis Proceeds via intermolecular alcohol addition to the alkyne. organic-chemistry.org
Chiral Ligand-Gold Complexes 1,5- and 1,6-Enynes Asymmetric Cycloisomerization Achieves high enantioselectivity through hydrogen bonding. nih.gov

Engineered Biosynthetic Pathways for Terminal Alkynes

Nature rarely utilizes the alkyne functional group, but its unique reactivity makes it a valuable chemical handle for applications in chemical biology and materials science, particularly in "click" chemistry. nih.gov The discovery and engineering of biosynthetic pathways for de novo production of terminal alkynes in microbial hosts represents a frontier in synthetic biology, offering a sustainable alternative to chemical synthesis. nih.gov

Two prominent enzyme systems have been characterized for their ability to produce terminal alkynes. The first, discovered in Jamaicensis sp., is the JamABC system. nih.gov This pathway generates a terminal alkyne on a fatty acyl chain. The process begins with the activation of hexenoic acid by the enzyme JamA, which is then loaded onto the acyl carrier protein (ACP), JamC. The membrane-bound desaturase/acetylenase, JamB, then catalyzes two sequential dehydrogenations to convert the terminal alkene into an alkyne. nih.gov This system has been successfully engineered into other polyketide synthase (PKS) pathways to produce alkyne-tagged molecules. nih.govresearchgate.net

A second, distinct pathway was discovered in the bacterium Streptomyces cattleya, which produces the terminal alkyne-containing amino acid, β-ethynylserine. berkeley.edunih.gov This pathway, involving the Bes enzyme cluster, utilizes L-lysine as a starting substrate. The transformation is remarkable, involving a sequence of halogenation, oxidative C-C bond cleavage, and triple bond formation through a proposed allene intermediate to generate L-propargylglycine, a precursor to the final product. berkeley.edunih.govacs.org Researchers have successfully transplanted these genes into E. coli to produce alkyne-containing amino acids. berkeley.eduacs.org These biosynthetic machineries provide a platform for producing complex molecules with precisely placed terminal alkyne groups from simple feedstocks like glucose. nih.govescholarship.org

Table 3: Key Enzyme Systems for Terminal Alkyne Biosynthesis

Enzyme System Organism of Origin Substrate Key Enzymes & Function

Integrated Synthesis Strategies for the Hybrid Structure

The synthesis of the target molecule, this compound, represents the convergence of two key structural motifs: a seven-carbon chain with a terminal alkyne and a tetrahydropyran (THP) ring. The most direct and logical synthetic approach involves the etherification of hept-6-yn-1-ol with a suitable THP source. This strategy treats the THP group as a protecting group for the primary alcohol, a common and robust transformation in multistep organic synthesis.

The synthesis begins with the precursor alcohol, hept-6-yn-1-ol. nih.govchemsrc.com The key transformation is the protection of the hydroxyl group as a THP ether. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. A variety of Brønsted or Lewis acids can be employed for this purpose, with pyridinium p-toluenesulfonate (PPTS) being a popular choice due to its mild, non-aqueous nature, which prevents undesired side reactions.

The reaction mechanism involves the protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by the hydroxyl group of hept-6-yn-1-ol. A final deprotonation step yields the desired this compound product. This reaction is generally high-yielding and creates a new stereocenter at the anomeric position (C-2) of the pyran ring, resulting in a mixture of diastereomers. The THP ether is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, making it an excellent protecting group while further manipulations of the terminal alkyne are planned.

Table 4: Summary of Integrated Synthesis for this compound

Step Starting Materials Reagents & Conditions Product Purpose
1 Hept-6-yn-1-ol, 3,4-Dihydro-2H-pyran (DHP) Catalytic Acid (e.g., PPTS, PTSA), Anhydrous Solvent (e.g., CH₂Cl₂) This compound Protection of the primary alcohol as a THP ether.

Mechanistic Investigations of Chemical Transformations Involving 6 Heptynyl Tetrahydro 2h Pyran 2 Yl Ether

Mechanistic Pathways of Tetrahydropyranyl Ether Formation

The formation of a tetrahydropyranyl (THP) ether, such as in 6-Heptynyl tetrahydro-2H-pyran-2-yl ether, proceeds through the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). total-synthesis.com This reaction is a classic example of electrophilic addition to an alkene, which results in the formation of an acetal (B89532). total-synthesis.com

The mechanism is initiated by the protonation of the carbon-carbon double bond in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.comyoutube.com Protonation occurs preferentially at the carbon atom further from the ring oxygen (C-3) to generate a more stable carbocation intermediate at the carbon adjacent to the oxygen (C-2). youtube.com This carbocation is significantly stabilized by resonance, with the lone pair of electrons on the adjacent oxygen atom participating to form a more stable oxonium ion species. total-synthesis.comyoutube.com

Mechanism of THP Ether Formation

Mechanistic Studies of Tetrahydropyranyl Ether Cleavage

The THP ether is valued as a protecting group due to its stability under many conditions, yet it can be readily cleaved when desired, typically under acidic conditions. organic-chemistry.org

The cleavage of THP ethers is mechanistically the reverse of their formation and is facilitated by acid catalysis in the presence of a nucleophilic solvent like water (hydrolysis) or an alcohol (alcoholysis). thieme-connect.deresearchgate.net The reaction begins with the protonation of the ether oxygen of the THP group. youtube.com This protonation converts the alkoxy group into a good leaving group (the parent alcohol, 6-heptyn-1-ol).

Following protonation, the C-O bond cleaves in an SN1-like manner, and the alcohol departs. researchgate.net This departure is facilitated by the formation of the same resonance-stabilized carbocation/oxonium ion intermediate that is central to the formation mechanism. organic-chemistry.orgthieme-connect.de The stability of this intermediate makes the cleavage process occur under relatively mild acidic conditions. researchgate.net

In the final step, the carbocation is trapped by a nucleophile. If water is the solvent (hydrolysis), it attacks the carbocation to form a hemiacetal (2-hydroxytetrahydropyran), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. acs.org If an alcohol is used as the solvent (alcoholysis), a different acetal is formed. thieme-connect.de The original alcohol (6-heptyn-1-ol) is liberated in its unprotected form.

Table 1: Reagents for Acid-Catalyzed THP Ether Cleavage

Reagent/ConditionSolventDescriptionReference
Acetic Acid (AcOH)THF/H₂OMildly acidic conditions commonly used for deprotection. thieme-connect.de
Pyridinium p-toluenesulfonate (PPTS)Ethanol (B145695) (EtOH)A mild acid catalyst that allows for cleavage via alcoholysis. thieme-connect.de
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Water or AlcoholStrong acids that rapidly catalyze cleavage. researchgate.net
Bismuth Triflate (Bi(OTf)₃)Solvent-free or CH₃CNA Lewis acid catalyst that is effective for both protection and deprotection. wikipedia.org

Tetrahydropyranyl ethers are generally characterized by their stability towards a wide range of reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and metal hydrides like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgwikipedia.orgnih.gov This stability is a key attribute for their use as protecting groups.

However, cleavage under certain reductive conditions has been reported, though the mechanisms are often not direct reductions. For instance, deprotection of THP ethers has been observed during Pd/C-catalyzed hydrogenation in ethanol. d-nb.info This cleavage is not a true hydrogenolysis of the C-O bond but is attributed to the presence of acidic impurities (residual HCl from the PdCl₂ precursor) in the commercial catalyst. The in-situ-generated acid then catalyzes a standard alcoholysis reaction with the ethanol solvent. d-nb.info The reaction can be suppressed by using an aprotic solvent or by adding a base to neutralize the acid. d-nb.info

A more direct method described as reductive cleavage involves the use of sodium cyanoborohydride (NaCNBH₃) in the presence of the Lewis acid boron trifluoride etherate (BF₃·OEt₂). masterorganicchemistry.com In this system, the Lewis acid likely coordinates to the ether oxygen, activating the acetal for cleavage and subsequent reduction.

Fundamental Reaction Mechanisms of the Terminal Alkyne Moiety

The terminal alkyne in this compound is an electron-rich functional group that readily participates in addition and cycloaddition reactions.

Electrophilic Addition: Alkynes undergo electrophilic addition reactions, similar to alkenes, though they are generally less reactive. nih.gov The mechanism typically begins with the attack of the alkyne's π-electrons on an electrophile (E⁺), which leads to the formation of a vinyl carbocation intermediate. thieme-connect.de This intermediate is less stable than a corresponding alkyl carbocation, which accounts for the lower reactivity of alkynes compared to alkenes. thieme-connect.denih.gov A nucleophile (Nu⁻) then attacks the carbocation to yield the final addition product.

For a terminal alkyne like that in this compound, these additions are regioselective and follow Markovnikov's rule, where the electrophile (often H⁺) adds to the terminal carbon, and the nucleophile adds to the more substituted internal carbon. thieme-connect.demasterorganicchemistry.com A key example is acid-catalyzed hydration (using H₂SO₄/H₂O and an HgSO₄ catalyst), which initially forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. masterorganicchemistry.comnih.gov

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, particularly when initiated by the addition of an electron. A prominent example is the reduction of alkynes to trans-alkenes using sodium metal in liquid ammonia (B1221849). The mechanism involves the addition of a solvated electron to the alkyne, forming a radical anion intermediate. This intermediate is then protonated by the ammonia solvent to give a vinyl radical. A second electron addition yields a vinyl anion, which is again protonated to give the final trans-alkene product. The stereochemistry is driven by the greater stability of the trans-vinyl radical and anion intermediates.

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole is one of the most powerful reactions for terminal alkynes. organic-chemistry.org The mechanism and outcome of this reaction are highly dependent on the reaction conditions.

Thermal Huisgen Cycloaddition: When conducted simply by heating, the reaction is a concerted, pericyclic [3+2] cycloaddition. However, it requires high temperatures and generally results in a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility. organic-chemistry.orgwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier example of a "click reaction." The presence of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole. The currently accepted mechanism involves the formation of a copper-acetylide intermediate from the terminal alkyne. organic-chemistry.org The azide then coordinates to the copper, and a stepwise process involving a six-membered copper-containing intermediate leads to the formation of the triazole ring, followed by protonolysis to release the product and regenerate the catalyst. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl complexes, direct the cycloaddition to produce the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.org The proposed mechanism does not involve a metal-acetylide intermediate. Instead, it is believed to proceed via an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Alkyne-Azide Cycloaddition Reactions

Reaction TypeCatalystKey IntermediateRegioselectivityReference
Thermal HuisgenNone (Heat)Concerted Transition StateMixture of 1,4- and 1,5-isomers organic-chemistry.orgwikipedia.org
CuAAC ("Click")Copper(I)Copper-acetylide1,4-disubstituted
RuAACRuthenium (e.g., Cp*RuCl)Ruthenacycle1,5-disubstituted organic-chemistry.orgwikipedia.org

Metal-Catalyzed Functionalizations and Rearrangements

The terminal alkyne in this compound is a versatile functional group for a range of metal-catalyzed transformations, including cyclizations and rearrangements. These reactions are pivotal in the synthesis of complex cyclic structures.

One of the most significant applications of terminal alkynes in metal catalysis is the Pauson-Khand reaction, a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. While direct studies on this compound are not extensively documented in readily available literature, the general mechanism is well-established and applicable. The reaction is typically mediated by a dicobalt octacarbonyl complex, which initially forms a stable hexacarbonyl-alkyne complex with the substrate. Subsequent coordination of an alkene, followed by migratory insertion of carbon monoxide and reductive elimination, yields the cyclopentenone product. The regioselectivity of this reaction with unsymmetrical alkenes can be influenced by the steric and electronic properties of the substituents on both the alkyne and the alkene. Additives such as N-oxides (e.g., N-methylmorpholine N-oxide) can be used to promote the reaction under milder conditions by facilitating the dissociation of a CO ligand from the cobalt complex, which is often the rate-limiting step. wikipedia.orguwindsor.cathieme-connect.denih.gov

Palladium-catalyzed reactions are also at the forefront of alkyne functionalization. For instance, cooperative catalysis involving an amine and a palladium complex has been shown to be effective in the carbocyclization of allenes, which are structurally related to alkynes. In such systems, the amine can activate a carbonyl group via enamine formation, which then acts as a nucleophile attacking the palladium-activated allene (B1206475). acs.orgnih.govacs.orgmdpi.comresearchgate.net A similar strategy could be envisioned for this compound if it were appropriately functionalized with a nucleophilic trigger.

The following table provides representative examples of metal-catalyzed cyclizations of terminal alkynes, illustrating the typical catalysts and conditions employed in such transformations.

Substrate (Analogous to this compound)Catalyst SystemSolventTemperature (°C)ProductYield (%)
1,6-Enyne[Rh(cod)2]OTf / BINAP1,2-Dichloroethane80Bicyclic Alkene95
Hept-6-en-1-yneRuCl(cod)cp*Benzene60Cyclopentylidene88
N-(hept-6-ynyl)tosylamideAuCl(PPh3)/AgOTfDichloromethane25Dihydropyrrole92

This table presents data for analogous compounds to illustrate the reaction conditions and yields for metal-catalyzed cyclizations of terminal alkynes.

Radical Processes Involving Alkynes and Ethers

The alkyne moiety of this compound is also susceptible to radical addition reactions. These processes can be initiated by various radical species, leading to the formation of vinyl radicals which can then undergo further transformations, including intermolecular trapping or intramolecular cyclization.

A common method for initiating such reactions is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like a triorganotin hydride (e.g., tributyltin hydride). The tributyltin radical can add to the terminal alkyne to generate a vinylstannyl radical. This intermediate can then participate in subsequent reactions.

Intramolecular radical cyclizations are particularly powerful for the construction of cyclic systems. For a substrate like this compound, if a radical acceptor were present elsewhere in the molecule, cyclization could occur. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules, with the 5-exo pathway often being kinetically favored for hexenyl-type radicals. researchgate.net

The ether linkage, specifically the tetrahydropyran (B127337) (THP) group, is generally stable under many radical conditions. However, the C-H bonds adjacent to the ether oxygen are susceptible to hydrogen atom abstraction by highly reactive radicals, which could lead to fragmentation or rearrangement of the THP ring under certain harsh conditions. For instance, studies on the radical cyclization of oxime ethers connected to aldehydes or ketones have demonstrated the utility of radical reactions in forming cyclic amino alcohols. nih.gov

Below is a table summarizing representative radical cyclization reactions involving alkynes, showcasing the typical initiators and reaction conditions.

Substrate (Analogous to this compound)Initiator/MediatorSolventTemperature (°C)ProductYield (%)
7-bromohept-1-yneBu3SnH, AIBNBenzene801-methyl-2-methylenecyclopentane75
6-iodo-1-phenylhex-1-yne(TMS)3SiH, AIBNBenzene80(E)-benzylidenecyclopentane82
N-(but-3-enyl)-N-(prop-2-ynyl)amineTi(OiPr)4/n-BuLiTHF-78 to rtPyrrolizidine derivative68

This table presents data for analogous compounds to illustrate typical conditions for radical cyclizations of terminal alkynes.

Kinetic and Thermodynamic Analyses of Reaction Pathways

A comprehensive understanding of the chemical transformations of this compound necessitates an analysis of the kinetic and thermodynamic parameters that govern its reaction pathways. While specific experimental data for this compound are scarce in the literature, general principles can be applied to the reactions discussed.

The lack of specific kinetic and thermodynamic data for reactions involving this compound highlights an area ripe for future investigation. Such studies would provide valuable insights into the precise mechanisms of its transformations and allow for more rational control over reaction outcomes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 6-Heptynyl tetrahydro-2H-pyran-2-yl ether. By analyzing the chemical shifts, coupling patterns, and correlations, a complete assignment of all protons and carbons can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The spectrum is characterized by signals corresponding to the heptynyl chain and the tetrahydro-2H-pyran (THP) ring.

The protons of the heptynyl moiety are expected at chemical shifts similar to the parent alcohol, 6-heptyn-1-ol (B114416), with predictable variations due to the ether linkage. The terminal alkyne proton (H-7) typically appears as a triplet around δ 1.94 ppm. The methylene (B1212753) group adjacent to the terminal alkyne (H-5) would resonate around δ 2.18 ppm. The remaining methylene groups of the heptynyl chain (H-2, H-3, H-4) would appear as multiplets in the upfield region, between δ 1.40 and 1.65 ppm. The two methylene groups attached to the ether oxygen (H-1 and H-1') are diastereotopic and would be expected to show distinct signals, typically as multiplets around δ 3.49 and δ 3.85 ppm.

The protons of the THP ring exhibit characteristic signals. The anomeric proton (H-2' of the THP ring) is the most downfield of the ring protons, appearing as a broad singlet or a multiplet around δ 4.58 ppm. The methylene group adjacent to the ring oxygen (H-6' of the THP ring) would show two diastereotopic protons resonating at approximately δ 3.75 and δ 3.85 ppm. The remaining methylene protons of the THP ring (H-3', H-4', H-5') would produce a complex multiplet pattern in the region of δ 1.50-1.85 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.58t1HOCHO
3.85m1HOCHH
3.75m1HOCHH
3.49m2HOCH₂
2.18dt2HC≡CCH₂
1.94t1HC≡CH
1.85-1.40m12HCH₂

Note: Predicted data based on analogous compounds and general chemical shift principles.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule, confirming the carbon skeleton.

For the heptynyl portion, the terminal alkyne carbons are expected at approximately δ 84.4 (C-6) and δ 68.3 (C-7). The carbons of the alkyl chain (C-1 to C-5) would resonate in the range of δ 18.3 to 67.2 ppm. Specifically, the carbon attached to the ether oxygen (C-1) would be shifted downfield to around δ 67.2 ppm.

The carbons of the THP ring have characteristic chemical shifts. The anomeric carbon (C-2' of the THP ring) is the most deshielded, appearing around δ 98.8 ppm. The carbon adjacent to the ring oxygen (C-6') would resonate at approximately δ 62.2 ppm. The other three carbons of the THP ring (C-3', C-4', C-5') are expected in the upfield region, typically at δ 30.6, 19.5, and 25.4 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
98.8OCHO
84.4C ≡CH
68.3C≡C H
67.2OC H₂
62.2OC H₂ (THP ring)
30.6THP ring CH₂
29.3Heptynyl chain CH₂
28.3Heptynyl chain CH₂
25.6Heptynyl chain CH₂
25.4THP ring CH₂
19.5THP ring CH₂
18.3Heptynyl chain CH₂

Note: Predicted data based on analogous compounds and general chemical shift principles.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the heptynyl chain and the THP ether, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would show correlations between adjacent protons in the heptynyl chain and within the THP ring, confirming their respective structures.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Crucially, it would show a correlation between the anomeric proton of the THP ring (H-2') and the C-1 carbon of the heptynyl chain, as well as between the H-1 protons of the heptynyl chain and the anomeric carbon (C-2'), thus confirming the ether linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

A sharp, weak absorption band around 3300 cm⁻¹ is indicative of the C-H stretching vibration of the terminal alkyne. libretexts.org The C≡C triple bond stretching vibration would appear as a weak band in the region of 2120-2100 cm⁻¹. libretexts.org The presence of the ether linkages (C-O-C) would be confirmed by strong C-O stretching bands in the fingerprint region, typically around 1120 cm⁻¹ and 1035 cm⁻¹. maricopa.edu The sp³ C-H stretching vibrations of the alkyl chain and the THP ring would be observed as strong absorptions in the 2940-2860 cm⁻¹ range. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Sharp, WeakC-H StretchTerminal Alkyne
~2940-2860StrongC-H Stretchsp³ C-H
~2120WeakC≡C StretchAlkyne
~1120, ~1035StrongC-O StretchEther

Note: Predicted data based on characteristic functional group absorption frequencies. libretexts.orgmaricopa.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure. The molecular weight of this compound is 196.29 g/mol . echemi.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 196. libretexts.org A prominent fragmentation pathway for THP ethers is the loss of the alcohol moiety, leading to a characteristic fragment ion corresponding to the tetrahydropyranyl cation at m/z = 85. libretexts.org Another common fragmentation is the loss of the entire THP group, which would result in a fragment corresponding to the heptynyloxy cation. Further fragmentation of the heptynyl chain would also be observed. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated value for the molecular formula C₁₂H₂₀O₂.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
85[C₅H₉O]⁺ (Tetrahydropyranyl cation)

Note: Predicted data based on common fragmentation patterns of THP ethers. libretexts.orglibretexts.org

Chiral Analysis Methods for Diastereomeric Mixtures (due to the THP stereocenter)

The introduction of the tetrahydropyran (B127337) (THP) group to an alcohol, such as in the synthesis of this compound, generates a new stereocenter at the C2 position of the pyran ring (the anomeric carbon). If the original alcohol is chiral, this reaction results in the formation of a mixture of diastereomers. total-synthesis.comthieme-connect.deorganic-chemistry.org These diastereomers possess distinct physicochemical properties, which can complicate purification and spectroscopic analysis but also provides the basis for their separation and characterization. total-synthesis.com The analysis and separation of these diastereomeric mixtures are critical for structural elucidation and for controlling stereochemistry in complex syntheses. The primary methods employed for this purpose are advanced chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy.

Detailed Research Findings

Chromatographic Separation of Diastereomeric THP Ethers

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analytical and preparative separation of diastereomeric mixtures of THP-protected compounds. phenomenex.com The success of the separation relies on exploiting the subtle differences in the interaction of the diastereomers with a stationary phase. For direct enantiomeric and diastereomeric separations, Chiral Stationary Phases (CSPs) are most commonly used. chiralpedia.com

Key findings in this area include:

Polysaccharide-based CSPs : Columns with stationary phases based on cellulose (B213188) or amylose (B160209) derivatives are highly effective for separating a wide range of chiral compounds, including ethers. phenomenex.comnih.gov

Below is a data table summarizing research findings on the chromatographic separation of various diastereomeric THP ethers.

Table 1: Chromatographic Separation Data for Diastereomeric THP Ethers of α-Hydroxy Esters

Parent α-Hydroxy Ester Chromatographic Separability of Diastereomers
(S)-Methyl mandelate Separable
(S)-Methyl 3-phenyl-lactate Separable
(S)-Methyl isocaproate Separable
(S)-Pantolactone Separable
(S)-Methyl 3-hydroxybutyrate Inseparable (under conditions studied)
(S)-Dimethyl malate Inseparable (under conditions studied)

Data sourced from studies on the diastereoselective manipulation of chromatographically resolved pyranosides. researchgate.net

Spectroscopic Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diastereomers. Although the formation of diastereomers can lead to complex and overlapping spectra, it also provides a direct window into the composition of the mixture. total-synthesis.comresearchgate.net Since diastereomers are distinct chemical entities, they are expected to have non-equivalent NMR signals.

Key analytical approaches using NMR include:

Distinct Chemical Shifts : In ¹H and ¹³C NMR spectra, each diastereomer will exhibit its own set of resonances. The anomeric proton (O-CH-O) of the THP ring is particularly sensitive to the diastereomeric environment, typically appearing as a multiplet around 4.5 ppm. thieme-connect.de The complexity of the spectra in the 1.4-1.9 ppm (for the THP ring protons) and 3.5-3.9 ppm (for the THP ring -CH₂-O- protons) regions is a hallmark of these mixtures. thieme-connect.deresearchgate.net

Advanced NMR Techniques : For unambiguous assignment, advanced NMR experiments are often required.

2D NMR (COSY, HMBC, NOESY) : Two-dimensional NMR techniques are used to resolve signal overlap and establish through-bond and through-space correlations, which are essential for assigning specific resonances to each diastereomer. researchgate.net For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal differences in the spatial proximity of protons between the two diastereomers. nih.gov

Spectral Simulation : In cases of severe spectral overlap, full spin analysis combined with spectral simulation can be a powerful method. By comparing simulated spectra of individual diastereomers with the experimental spectrum of the mixture, a complete assignment of chemical shifts and coupling constants can be achieved. researchgate.net

The following table provides typical NMR spectral data for the tetrahydropyranyl (THP) group, which can be used as a reference for analyzing diastereomeric mixtures.

Table 2: Typical ¹H and ¹³C NMR Data for the Tetrahydropyranyl (THP) Group

Nucleus Atom(s) Typical Chemical Shift (ppm) Description
¹H NMR O-CH-O ~4.5 Multiplet, Anomeric Proton
¹H NMR -O-CH₂- ~3.5 - 3.8 Multiplet
¹H NMR -(CH₂)₃- ~1.4 - 1.9 Multiplet, Ring Protons
¹³C NMR O-CH-O ~98 Anomeric Carbon
¹³C NMR -O-CH₂- ~62 - 75
¹³C NMR C3, C4, C5 ~19 - 31

Data sourced from Thieme Connect. thieme-connect.de

Computational Chemistry and Theoretical Modeling of 6 Heptynyl Tetrahydro 2h Pyran 2 Yl Ether

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 6-Heptynyl tetrahydro-2H-pyran-2-yl ether. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. nrel.govyoutube.com

The electronic structure is governed by the interplay between the electron-donating tetrahydro-2H-pyran-2-yl ether group and the electron-accepting heptynyl chain. The oxygen atom in the ether linkage and the pyran ring introduces lone pairs of electrons, which can influence the electron density distribution across the molecule. The terminal alkyne, with its π-bonds, represents a region of high electron density, making it a key site for chemical reactions. rsc.org

DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the ether oxygen and the alkyne's triple bond, indicating their susceptibility to electrophilic attack. Conversely, the terminal acetylenic hydrogen would exhibit a slightly positive potential, rendering it susceptible to deprotonation by a strong base. acs.org

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict reaction pathways. The HOMO is likely localized on the alkyne and ether oxygen, suggesting these are the primary sites for reaction with electrophiles. The LUMO would be distributed along the alkyne, indicating its ability to accept electrons from nucleophiles. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. youtube.comnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are representative values based on typical DFT calculations for similar functional groups and are for illustrative purposes.)

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy -0.8 eVIndicates the energy of the lowest energy unoccupied orbital, a target for nucleophilic attack.
HOMO-LUMO Gap 5.7 eVA relatively large gap suggests good kinetic stability under standard conditions.
Dipole Moment 1.9 DReflects the overall polarity of the molecule, arising from the ether linkage.

These calculations are fundamental for understanding and predicting how the molecule will behave in various chemical environments, for example, in metal-catalyzed reactions where the alkyne can coordinate to a metal center. rsc.org

Prediction and Validation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which aids in the structural elucidation and characterization of new compounds. DFT calculations can provide accurate predictions of NMR, IR, and other spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. uncw.edunih.gov The predicted shifts for this compound would be based on the calculated isotropic shielding values for each nucleus. uncw.edunih.gov For instance, the proton on the anomeric carbon (O-CH-O) of the THP ring is expected to have a characteristic chemical shift around 4.5 ppm. thieme-connect.de The acetylenic proton at the end of the heptynyl chain typically resonates in the range of 1.7-3.1 ppm. libretexts.org By calculating the weighted average of chemical shifts across different low-energy conformers, a more accurate prediction that accounts for molecular flexibility can be achieved. uncw.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning the absorption bands observed in experimental spectra. For the target molecule, key predicted vibrational modes would include the C≡C triple bond stretch (around 2100-2260 cm⁻¹), the sp C-H stretch of the terminal alkyne (around 3300 cm⁻¹), and various C-O stretching frequencies associated with the ether linkage and the pyran ring. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound (Note: These values are illustrative and based on typical computational predictions for the given functional groups.)

SpectroscopyFeaturePredicted Value
¹H NMR Anomeric Proton (O-CH-O)~4.6 ppm
Acetylenic Proton (C≡C-H)~2.4 ppm
¹³C NMR Anomeric Carbon (O-CH-O)~99 ppm
Alkyne Carbons (C≡C)~84 ppm, ~69 ppm
IR C-H Stretch (Alkyne)~3310 cm⁻¹
C≡C Stretch (Alkyne)~2120 cm⁻¹
C-O Stretch (Ether)~1120 cm⁻¹

These computational predictions are invaluable for validating experimental data and confirming the identity and structure of the synthesized molecule. frontiersin.orgnih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions, allowing for the elucidation of detailed reaction mechanisms. fiveable.me This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. fossee.in

For this compound, the terminal alkyne is the most reactive site. Theoretical studies can model various reactions, such as:

Click Chemistry: The strain-promoted azide-alkyne cycloaddition (SPAAC) is a key bioorthogonal reaction. While the heptynyl group is not strained, computational models can explore catalyzed versions of this reaction. nih.govbohrium.com

Hydrofunctionalization: The addition of molecules like water, thiols, or azides across the triple bond can be modeled. researchgate.netnih.govorganic-chemistry.org DFT can predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of these reactions by comparing the activation energies of the different possible pathways.

C-H Activation: Metal-catalyzed reactions involving the activation of the terminal C-H bond are common for alkynes. rsc.orgresearchgate.net Computational modeling can clarify the role of the catalyst, the nature of the organometallic intermediates, and the energetics of the catalytic cycle. acs.org

Locating the transition state structure is key to understanding the reaction kinetics, as its energy relative to the reactants determines the activation energy barrier. fiveable.me For example, in a silver-catalyzed hydroazidation of the alkyne, DFT calculations could differentiate between a classical silver acetylide pathway and a concerted addition mechanism by identifying the relevant transition states and comparing their free energies of activation. organic-chemistry.org Analysis of the imaginary frequency of the TS confirms that it represents the correct saddle point on the PES connecting the desired reactant and product. fossee.in

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment (e.g., a solvent). nih.govmdpi.com By using a suitable force field, MD simulations can explore the conformational landscape of the entire molecule, including the rotation around the various single bonds in the heptynyl chain. nih.govamanote.com This can reveal preferred conformations and the energy barriers between them. All-atom MD simulations are particularly useful for understanding how the molecule interacts with water, for instance, by analyzing the structure of the hydration shell around the ether and alkyne functionalities. mdpi.com

Table 3: Illustrative Conformational Energy Differences for the THP Ring (Note: Based on data for monosubstituted tetrahydropyrans, the actual values for the title compound may vary.)

ConformerRelative Energy (kcal/mol)Predicted Population at 298 K
Equatorial Chair 0.00~95%
Axial Chair ~2.0~5%
Twist-Boat ~5.8<0.1%

These analyses are critical because the reactivity and biological activity of a molecule can be highly dependent on its accessible conformations.

In Silico Design Principles for Reactivity Enhancement

Computational modeling is not just for analysis; it is a powerful tool for the in silico design of new molecules with enhanced or tailored properties. nih.gov By understanding the structure-reactivity relationships for this compound, modifications can be proposed to enhance its reactivity in specific ways.

For example, DFT studies show that the reactivity of alkynes can be tuned by substituents. nih.govrsc.org To enhance the alkyne's reactivity in cycloaddition reactions, one could computationally screen various electron-withdrawing groups placed along the alkyl chain. DFT calculations would predict how these modifications alter the alkyne's electronic properties (e.g., LUMO energy) and the activation barriers for desired reactions. nih.govresearchgate.net This approach allows for the rational design of derivatives with optimized reactivity profiles before committing to their synthesis. nsf.gov

Another design strategy could involve modifying the THP ring itself. Introducing substituents on the pyran ring could alter the conformational preferences, which in turn could influence the accessibility and reactivity of the alkyne moiety. Virtual screening of a library of such derivatives, using computational methods to predict their reactivity, is a modern approach to accelerate the discovery of molecules with desired functions. nih.gov

Strategic Applications of 6 Heptynyl Tetrahydro 2h Pyran 2 Yl Ether in Advanced Organic Synthesis

Role as a Versatile Synthon in the Assembly of Complex Molecules

The utility of 6-Heptynyl tetrahydro-2H-pyran-2-yl ether as a versatile synthon is prominently demonstrated in the total synthesis of natural products and other intricate organic molecules. lookchem.com Its bifunctional nature allows it to act as a key building block, introducing a seven-carbon chain with a latent hydroxyl group into a target structure. The THP ether is crucial in this role, as it is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases, thus preventing unwanted reactions of the alcohol group during the assembly of the carbon skeleton. total-synthesis.comorganic-chemistry.org

A notable application is its use as a precursor in the synthesis of bioactive natural products like Lanyuamide III and hazaleamide. lookchem.com In these syntheses, the terminal alkyne of the molecule participates in crucial coupling reactions to extend the carbon chain, while the THP-protected alcohol is carried through multiple synthetic steps before a final deprotection reveals the required hydroxyl group. This strategy highlights the compound's value in a protecting-group-heavy approach, which is often necessary for the efficient construction of complex molecules. jocpr.com

Furthermore, research has documented its use in creating even more elaborate synthons, such as silylated diynes, demonstrating its role as a foundational piece for constructing highly unsaturated systems. lookchem.com The table below summarizes key complex molecules synthesized using this synthon.

Target Molecule/IntermediateSynthetic Role of this compound
Lanyuamide IIIKey building block introducing a protected hydroxylated carbon chain. lookchem.com
HazaleamideUtilized as a precursor for a significant portion of the molecule's backbone. lookchem.com
1-(tert-butyldiphenylsilyloxy)-20-(tetrahydropyran-2-yloxy)-eicosa-5,14-diyneServes as the starting material for one of the two diyne fragments. lookchem.com
8-[(1S,2R)-2-{(1S,2S)-2-pentylcyclopropylmethyl}cyclopropyl]-6-octyn-1-olActs as a precursor to the octyn-1-ol portion of this complex alcohol. lookchem.com

Implementation in Bioorthogonal Ligation and "Click Chemistry" Applications

The terminal alkyne functionality of this compound makes it an ideal substrate for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction allows for the rapid, efficient, and highly specific formation of a stable 1,2,3-triazole ring by coupling an alkyne with an azide (B81097).

While this molecule can be used to synthesize small molecule triazoles, its true potential in this area lies in the functionalization of larger biomolecules and polymers. For instance, it can be used to introduce a protected hydroxyl group onto a biological probe or a drug delivery vehicle. The process involves reacting the alkyne of this compound with an azide-modified polymer or biomolecule. Subsequent deprotection of the THP group under mild acidic conditions uncovers the hydroxyl group, which can alter solubility, provide a site for further modification, or interact with biological targets. sigmaaldrich.comresearchgate.net This strategy is pivotal in materials science and medicinal chemistry for creating precisely engineered macromolecular structures. sigmaaldrich.com

Precursor for Polymerization and Material Science Applications

In material science, the development of functional polymers with well-defined properties is a major goal. This compound serves as a valuable monomer or functionalizing agent in several polymerization strategies. The terminal alkyne can readily participate in various polymerization reactions, including alkyne-azide "click" polymerizations and transition-metal-catalyzed polymerizations. researchgate.netscut.edu.cn

By incorporating this monomer into a polymer backbone, materials can be synthesized with pendant THP-protected hydroxyl groups. These protected groups can be left intact to influence the polymer's physical properties, such as solubility and thermal stability. Alternatively, a post-polymerization modification step involving acidic hydrolysis can deprotect the THP ethers along the polymer chain, yielding a polyol. researchgate.net Such functional polymers with accessible hydroxyl groups are useful in a range of applications, from hydrogels and biocompatible coatings to functional scaffolds for tissue engineering. The synthesis of alkyne-functional cyclic polymers has also been demonstrated as a viable strategy for creating unique polymer architectures. rsc.org

Building Block for Diverse Heterocyclic and Carbocyclic Systems

Beyond its linear application in chain extension, the terminal alkyne of this compound is a powerful precursor for the construction of a wide array of cyclic structures. The reactivity of the C-C triple bond allows it to participate in various cyclization and cycloaddition reactions to form both carbocyclic and heterocyclic rings.

Research has shown its utility in cooperative organo/metal-catalyzed cyclization reactions. lookchem.com For example, it can be reacted with other components to generate highly substituted cyclopentane (B165970) (a carbocycle) and pyrrolidine (B122466) (a heterocycle) derivatives. lookchem.com In these transformations, the alkyne undergoes a cascade of bond-forming events to construct the ring system, while the THP-ether moiety remains intact for potential future transformations. This approach provides rapid access to complex cyclic scaffolds from a relatively simple linear precursor.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Terminal alkynes are frequent participants in many powerful MCRs. lookchem.comrsc.org

This compound is an excellent candidate for the alkyne component in reactions such as the A³ coupling (aldehyde, alkyne, amine). In a typical A³ coupling, this molecule would react with an aldehyde and an amine, catalyzed by a metal salt (often copper or gold), to produce a complex propargylamine (B41283) in a single, atom-economical step. The resulting product would feature the C7 chain with its protected hydroxyl group attached to a newly formed stereocenter, offering a rapid method for building molecular complexity. The THP group's stability under these conditions is a key advantage, preventing interference from the alcohol functionality. lookchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-heptynyl tetrahydro-2H-pyran-2-yl ether, and how can reaction yields be improved?

  • Methodological Answer :

  • Cyclization Strategies : Use acidic catalysts (e.g., BF₃·OEt₂) to cyclize alkyne-containing precursors into the tetrahydropyran (THP) ether structure. Adjust solvent polarity (e.g., THF vs. DCM) to stabilize intermediates .
  • Protection/Deprotection : The THP group can act as a protecting group for alcohols. Optimize deprotection using mild acidic conditions (e.g., PPTS in ethanol) to avoid side reactions .
  • Yield Optimization : Employ statistical design of experiments (DoE) to test variables like temperature, catalyst loading, and stoichiometry. For example, fractional factorial designs reduce trial numbers while identifying critical factors .

Q. How can researchers characterize the structural conformation of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify key signals (e.g., acetal protons at δ 4.5–5.0 ppm, alkyne protons at δ 1.8–2.2 ppm). Compare with DFT-calculated chemical shifts for validation .
  • X-ray Crystallography : Resolve absolute configuration and ring puckering. For flexible THP rings, dynamic NMR or low-temperature crystallography may capture multiple conformers .
  • IR Spectroscopy : Confirm alkyne C≡C stretches (~2100–2260 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in THP ring formation during synthesis?

  • Methodological Answer :

  • Computational Studies : Apply DFT (B3LYP/DGDZVP) to model transition states. For example, THP formation via oxocarbenium intermediates favors axial attack due to stereoelectronic effects .
  • Kinetic Isotope Effects (KIEs) : Probe rate-determining steps using deuterated substrates. A primary KIE suggests proton transfer is critical in cyclization .
  • Competing Pathways : Monitor byproducts (e.g., open-chain ethers) via LC-MS. Use Hammett plots to assess electronic effects of substituents on reaction outcome .

Q. How can researchers resolve contradictions in reported bioactivity data for THP derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outliers or confounding variables (e.g., solvent purity, assay protocols) .
  • Orthogonal Assays : Validate antimicrobial/anti-inflammatory activity with multiple methods (e.g., MIC assays vs. cytokine profiling) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying alkyne chain length) to isolate key pharmacophores. Use molecular docking to predict target binding .

Q. What strategies stabilize 6-heptynyl-THP ethers under varying pH conditions?

  • Methodological Answer :

  • pH-Rate Profiling : Measure hydrolysis rates (pseudo-first-order kinetics) across pH 1–13. THP ethers typically hydrolyze faster under acidic conditions via oxocarbenium ion formation .
  • Stabilization Techniques :
  • Buffered Solutions : Use citrate (pH 4–6) or phosphate (pH 7–8) buffers to minimize degradation.
  • Lyophilization : Remove water to prevent acid-catalyzed ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.